Validated DPP‑IV Inhibitory Scaffold: Piperazine‑Oxalamide Core vs. Non‑Oxalamide Piperazines
The oxalamide‑linked piperazine framework has been validated as a productive scaffold for DPP‑IV inhibition. In the Merck series, a closely related oxalamide‑piperazine lead (compound 32) achieved an IC₅₀ of 19 nM against DPP‑IV with >4000‑fold selectivity over QPP [REFS‑1]. While no direct enzymatic data are yet available for N-(2,5‑difluorophenyl)-N'-(4‑methylpiperazin‑1‑yl)ethanediamide, its core architecture places it inside the same pharmacophore space, warranting procurement for systematic SAR exploration of the 2,5‑difluorophenyl/4‑methylpiperazine substitution pattern.
| Evidence Dimension | DPP‑IV inhibitory potency |
|---|---|
| Target Compound Data | Not yet reported |
| Comparator Or Baseline | Oxalamide‑piperazine lead compound 32 (Brockunier 2004): IC₅₀ 19 nM |
| Quantified Difference | Not calculable; direct comparison requires experimental determination. |
| Conditions | Recombinant human DPP‑IV enzyme assay (Brockunier et al.) |
Why This Matters
Procurement enables the user to generate the first direct SAR data for the 2,5‑difluorophenyl/4‑methylpiperazine substitution, filling a critical knowledge gap in this validated chemotype.
- [1] Brockunier, L.L. et al. Substituted piperazines as novel dipeptidyl peptidase IV inhibitors. Bioorg. Med. Chem. Lett. 2004, 14, 4763‑4766. doi:10.1016/j.bmcl.2004.06.065. View Source
